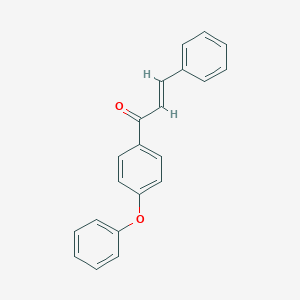![molecular formula C19H15N3O2 B182873 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline CAS No. 32600-50-3](/img/structure/B182873.png)
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, also known as NPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, including further studies on its potential therapeutic applications in the treatment of cancer and other diseases, as well as its use in the development of organic semiconductors and fluorescent sensors. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline involves the reaction of 3-nitrobenzaldehyde with aniline in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been used in various scientific research applications such as in the development of organic semiconductors, fluorescent sensors, and as a building block for the synthesis of other compounds. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
Número CAS |
32600-50-3 |
|---|---|
Nombre del producto |
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline |
Fórmula molecular |
C19H15N3O2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)21-17-6-2-1-3-7-17/h1-14,21H |
Clave InChI |
DZCBYRPPMXRXFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Otros números CAS |
32600-50-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
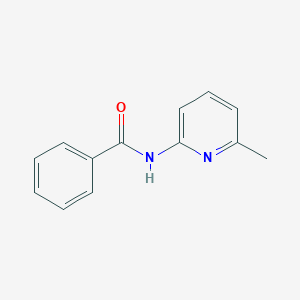
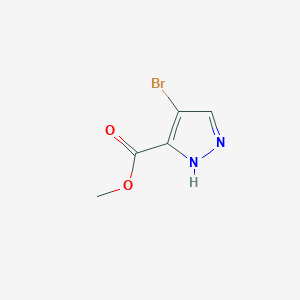
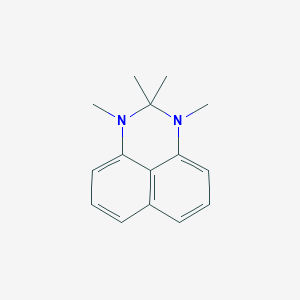
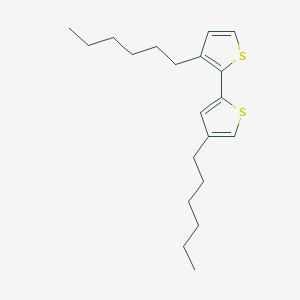
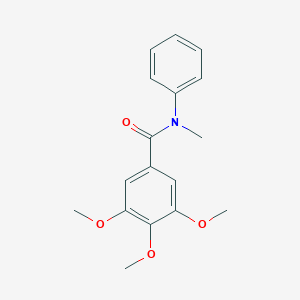
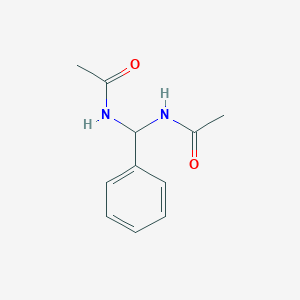
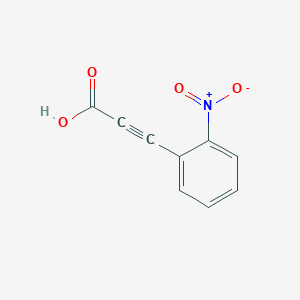
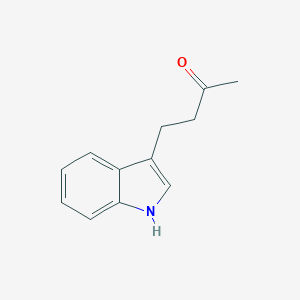
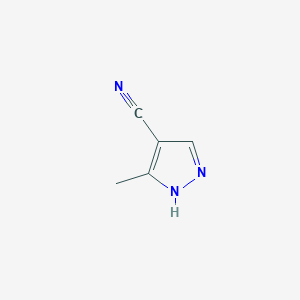
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
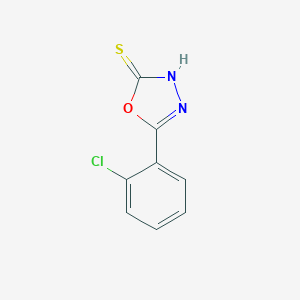
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
